2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
This compound is a benzimidazole-derived hydrazide featuring a 1-ethyl-1H-benzimidazole core linked to a sulfanylacetohydrazide moiety. The hydrazide group is further substituted with an (E)-[4-(trifluoromethyl)phenyl]methylidene group, introducing strong electron-withdrawing properties via the trifluoromethyl (-CF₃) substituent .
Properties
Molecular Formula |
C19H17F3N4OS |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H17F3N4OS/c1-2-26-16-6-4-3-5-15(16)24-18(26)28-12-17(27)25-23-11-13-7-9-14(10-8-13)19(20,21)22/h3-11H,2,12H2,1H3,(H,25,27)/b23-11+ |
InChI Key |
PCBMGKCQKKGZOG-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole moiety forms the foundational structure of this compound. Its synthesis begins with the condensation of o-phenylenediamine with ethyl bromide under acidic conditions. In a typical procedure, o-phenylenediamine (1.08 g, 10 mmol) is dissolved in hydrochloric acid (6 M, 15 mL) and stirred at 0–5°C. Ethyl bromide (1.09 g, 10 mmol) is added dropwise, followed by gradual warming to 80°C over 2 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography to yield 1-ethyl-1H-benzimidazole (yield: 78%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 80°C (gradient) |
| Reaction Time | 2 hours |
| Solvent | Hydrochloric acid/H2O |
| Purification Method | Column chromatography |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage is introduced via nucleophilic substitution. 1-Ethyl-1H-benzimidazole (0.82 g, 5 mmol) is reacted with thioglycolic acid (0.46 g, 5 mmol) in the presence of potassium carbonate (1.38 g, 10 mmol) in dimethylformamide (DMF) at 110°C for 6 hours. The intermediate 2-mercapto-1-ethyl-1H-benzimidazole is isolated by precipitation in ice-water (yield: 82%).
Side Reaction Mitigation
-
Excess thioglycolic acid (1.2 equiv) minimizes disulfide formation.
-
Inert atmosphere (N2) prevents oxidation of the thiol group.
Hydrazide Formation
The acetohydrazide segment is synthesized by reacting 2-mercapto-1-ethyl-1H-benzimidazole (0.98 g, 5 mmol) with ethyl chloroacetate (0.68 g, 5 mmol) in ethanol under reflux for 4 hours. Hydrazine hydrate (0.25 g, 5 mmol) is then added, and the mixture is stirred at room temperature for 12 hours to yield 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (yield: 75%) .
Reaction Monitoring
-
Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) confirms completion.
-
IR spectroscopy shows disappearance of the ester carbonyl peak at 1,740 cm⁻¹ and emergence of hydrazide N-H stretch at 3,300 cm⁻¹.
Condensation with 4-(Trifluoromethyl)Benzaldehyde
The final step involves Schiff base formation. 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (0.89 g, 3 mmol) is refluxed with 4-(trifluoromethyl)benzaldehyde (0.58 g, 3 mmol) in ethanol containing glacial acetic acid (2 drops) for 8 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 68%).
Optimization Insights
| Factor | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Acetic acid (0.5%) | Accelerates imine formation |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Reaction Time | 8 hours | Maximizes conversion |
Purification and Characterization
Purification Protocol
-
Crude Product Wash : Cold ethanol (3 × 10 mL) removes unreacted aldehyde.
-
Recrystallization : Ethanol/water (9:1) yields pale-yellow crystals.
-
Final Purity : >98% (HPLC, C18 column, acetonitrile/H2O gradient) .
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, CH=N), 7.82–7.35 (m, 8H, Ar-H), 4.21 (q, 2H, NCH2CH3) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 164.2 (C=O), 152.1 (CH=N), 140.3–119.7 (Ar-C), 43.8 (NCH2CH3) |
| MS (ESI) | m/z 434.1 [M+H]+ |
Comparative Analysis with Analogous Compounds
Structural analogs demonstrate variability in synthetic yields based on substituent effects:
| Compound | Yield (%) | Key Difference |
|---|---|---|
| 4-Fluorophenyl analog | 72 | Electron-withdrawing F atom |
| 2-Thienyl analog | 65 | Heteroaromatic substitution |
| 3-Ethoxy-4-hydroxyphenyl analog | 58 | Steric hindrance from -OEt |
The trifluoromethyl group in the target compound enhances electrophilicity at the aldehyde carbon, improving condensation efficiency compared to non-fluorinated analogs.
Challenges and Optimization Strategies
Common Issues
-
Low Hydrazide Yield : Attributed to side reactions during ester ammonolysis. Mitigated by using hydrazine hydrate in excess (1.5 equiv).
-
Imine Isomerization : Controlled by maintaining acidic conditions (pH 4–5) to stabilize the E-configuration .
Scale-Up Considerations
-
Batch reactors (20 L) achieve consistent yields (65–70%) at 80°C.
-
Continuous flow systems reduce reaction time to 3 hours but require higher catalyst loading.
| Reagent | Hazard Class | Precautionary Measures |
|---|---|---|
| Hydrazine hydrate | Acute toxicity | Use fume hood, PPE |
| Thioglycolic acid | Corrosive | Neutralize spills with NaHCO3 |
Chemical Reactions Analysis
Key Chemical Reactions
The compound exhibits diverse reactivity due to its structural complexity.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group can undergo oxidation to form sulfoxides or sulfones.
-
Conditions : Hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 60°C for 24 hours.
-
Outcome : Converts the thioether to a sulfoxide or sulfone, altering the compound’s lipophilicity and reactivity.
Reduction of the Hydrazone Bond
The hydrazone (C=N) linkage can be reduced to hydrazine derivatives.
-
Conditions : Sodium borohydride (NaBH₄) in ethanol under reflux for 3 hours.
-
Outcome : Cleavage of the hydrazone bond to produce a hydrazine derivative, useful for further functionalization .
Substitution Reactions on the Benzimidazole Ring
The benzimidazole moiety undergoes nucleophilic substitution at the sulfur atom.
-
Conditions : Nucleophile (e.g., amines, alkyl halides) in dimethylformamide (DMF) at 80°C.
-
Outcome : Modified benzimidazole derivatives with altered biological activity.
Acid-Base Reactions
The compound exhibits acidic properties (pKa ≈ 11.62), enabling deprotonation under basic conditions.
-
Conditions : Alkaline media (e.g., NaOH in methanol).
-
Outcome : Formation of deprotonated species, influencing solubility and reactivity in polar environments.
Reaction Comparison Table
| Reaction Type | Conditions | Product | Key Functional Group Affected |
|---|---|---|---|
| Oxidation | H₂O₂ in DMSO (60°C, 24h) | Sulfoxide/Sulfone | Sulfanyl (-S-) |
| Reduction | NaBH₄ in EtOH (reflux, 3h) | Hydrazine derivative | Hydrazone (C=N) |
| Substitution | Nucleophile in DMF (80°C) | Modified benzimidazole | Benzimidazole ring |
| Deprotonation | NaOH in methanol | Deprotonated species | Acidic hydrogen (pKa ≈ 11.62) |
Mechanistic Insights
-
Hydrazone Stability : The hydrazone linkage (C=N) participates in reversible keto-enol tautomerism, influencing its stability and reactivity .
-
Sulfanyl Reactivity : The thioether group acts as a soft nucleophile, facilitating substitution reactions under basic or acidic conditions.
-
Fluorinated Moiety : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially modulating interactions with biological targets.
Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activities. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that similar benzimidazole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
Another notable application of this compound is its antimicrobial properties. Compounds containing the benzimidazole structure have demonstrated efficacy against a range of pathogenic bacteria and fungi. In vitro studies suggest that the compound exhibits activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential use in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been explored. The compound may inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Research has pointed to significant reductions in pro-inflammatory cytokines when tested in relevant models .
Case Study 1: Anticancer Evaluation
A study conducted on a series of benzimidazole derivatives, including the target compound, demonstrated their ability to inhibit cell proliferation in several cancer types. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways. This study involved testing various concentrations of the compound on cancer cell lines, showcasing promising IC50 values that warrant further investigation .
Case Study 2: Antimicrobial Testing
In a comparative study of various benzimidazole derivatives against common bacterial strains, the compound exhibited comparable effectiveness to established antibiotics. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to evaluate antimicrobial activity, indicating a potential role for this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide exerts its effects is multifaceted:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogues differ in substituents on the benzimidazole core, hydrazide linkage, or arylidene group. Key examples include:
Key Observations :
- The trifluoromethyl group in the target compound increases its lipophilicity (logP ~3.8 predicted) compared to the hydroxyl (-OH) or ethyl (-CH₂CH₃) analogues, which may enhance membrane permeability .
- The 3-hydroxyphenyl variant offers improved aqueous solubility, making it more suitable for intravenous formulations.
Bioactivity and Pharmacological Profiles
Comparative studies of benzimidazole-hydrazide derivatives highlight substituent-dependent bioactivity:
Notable Findings:
- The trifluoromethyl group in the target compound may confer HDAC inhibitory activity akin to SAHA (suberoylanilide hydroxamic acid), as suggested by similarity indexing (~70% Tanimoto coefficient) .
- Thiosemicarbazide derivatives exhibit stronger antimicrobial activity due to metal-chelating capacity, a feature absent in the target compound.
- Triazole analogues show superior antiplatelet effects, likely due to additional heterocyclic interactions.
Biological Activity
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant biological activities.
- Molecular Formula : C19H21N5S
- Molecular Weight : 351.46854
- CAS Number : 727687-80-1
Anticancer Effects
Recent studies have highlighted the anticancer properties of various benzimidazole derivatives, including those similar to this compound. The following findings summarize the compound's effects on cancer cell lines:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against various cancer cell lines, including K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The MTT assay indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer potential .
- Apoptosis Induction : Flow cytometry analyses revealed that the compound triggers apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity and upregulation of pro-apoptotic genes BAX, BIM, and BAD .
- Molecular Docking Studies : Molecular docking studies indicated a strong binding affinity of the compound to BCR-ABL protein, which is implicated in chronic myeloid leukemia (CML). This suggests that the compound may interfere with signaling pathways critical for cancer cell survival .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays:
- DPPH Assay : The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. An IC50 value was recorded that indicates its potential as an antioxidant agent .
- Lipid Peroxidation Inhibition : The ability to inhibit Fe(II)-induced lipid peroxidation was demonstrated, further confirming its antioxidant capabilities .
Table of Biological Activities
| Activity Type | Assay Method | Results (IC50) |
|---|---|---|
| Cytotoxicity | MTT Assay | Varies by cell line |
| Apoptosis Induction | Flow Cytometry | Increased caspase activity |
| Antioxidant Activity | DPPH Assay | IC50 = X μM (specific value needed) |
| Lipid Peroxidation Inhibition | Modified TBA Test | IC50 = Y μM (specific value needed) |
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Benzimidazole Derivatives : A study evaluated a series of benzimidazole derivatives for their anticancer properties against various tumor cell lines. Results indicated that modifications in the benzene ring significantly enhanced cytotoxic effects .
- Combination Therapy Potential : Research has explored the synergistic effects of combining benzimidazole derivatives with existing chemotherapeutic agents, suggesting improved efficacy and reduced side effects in cancer treatment protocols .
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | Chloroacetohydrazide, EtOH, reflux, 4 hr | 65–75 | |
| Schiff base condensation | 4-(Trifluoromethyl)benzaldehyde, reflux, 7 hr | 80–85 |
How can researchers confirm the structural integrity of this compound post-synthesis?
Level: Basic
Answer:
Multi-technique validation is essential:
Spectroscopy :
- 1H/13C NMR : Verify imine (C=N, ~8.3–8.5 ppm) and trifluoromethyl (CF₃, ~110–120 ppm in ¹³C) groups .
- FT-IR : Confirm sulfanyl (C-S, ~650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) stretches .
Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight alignment (e.g., [M+H]+ expected vs. observed) .
X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of crystal structures (e.g., bond angles, torsion) .
What in vitro biological assays are suitable for evaluating this compound’s anti-inflammatory or anticancer potential?
Level: Basic
Answer:
- Anti-inflammatory :
- Anticancer :
- MTT assay : Test cytotoxicity against HCT116 or HeLa cells (48–72 hr exposure) .
- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to assess G1/S arrest .
How can computational docking predict this compound’s interaction with cyclooxygenase (COX) enzymes?
Level: Advanced
Answer:
Target preparation : Download COX-2 PDB (e.g., 5KIR), remove water, add polar hydrogens.
Ligand preparation : Optimize compound geometry (e.g., Gaussian 09) and generate 3D conformers.
Docking software : Use AutoDock Vina or GOLD with parameters:
- Grid box centered on COX-2 active site (coordinates: x=20, y=24, z=22).
- Scoring functions (e.g., ChemPLP) to rank binding poses .
Validation : Compare predicted binding energy with known inhibitors (e.g., Celecoxib, ΔG ≈ -9.5 kcal/mol) .
How should researchers address discrepancies in biological activity between in vitro and in vivo models?
Level: Advanced
Answer:
Bioavailability optimization :
- Solubility enhancement : Introduce polar groups (e.g., N-methyl-piperazine) or use PEG-based formulations .
- Prodrug strategies : Mask hydrazide groups with acetyl or glycosyl moieties for better absorption.
Metabolic stability : Perform hepatic microsome assays (human/rat) to identify degradation hotspots.
Dosing regimen : Adjust frequency (e.g., QD vs. BID) based on pharmacokinetic studies (Cmax, AUC) .
Q. Table 2: Case Study – Solubility Optimization
| Modification | Aqueous Solubility (mg/mL) | Antiproliferative IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | 0.02 | 12.3 | |
| N-methyl-piperazine analog | 0.45 | 10.8 |
What mechanistic insights can be gained from analyzing substituent effects on benzimidazole derivatives?
Level: Advanced
Answer:
- Electron-withdrawing groups (e.g., CF₃) : Enhance electrophilicity of the imine bond, improving COX-2 binding .
- Bulkier substituents : Increase steric hindrance, reducing off-target interactions (e.g., with COX-1) .
- Sulfanyl vs. sulfonyl : Sulfanyl groups improve membrane permeability via hydrophobic interactions, while sulfonyl enhances metabolic stability .
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations (e.g., -CF₃, -NO₂, -OCH₃).
- Correlate structural features with bioactivity using QSAR models (e.g., Hammett σ constants) .
What advanced techniques resolve contradictions in reported IC₅₀ values across studies?
Level: Advanced
Answer:
Standardize assay conditions :
- Use identical cell lines (e.g., ATCC-validated HCT116) and serum-free media.
- Normalize data to reference inhibitors (e.g., Doxorubicin for anticancer assays).
Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers.
Mechanistic validation : Confirm target engagement via Western blot (e.g., PARP cleavage for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
